2-(1,4-diazepan-1-yl)-N,N-diethylacetamide 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide
Brand Name: Vulcanchem
CAS No.: 87055-46-7
VCID: VC8004535
InChI: InChI=1S/C11H23N3O/c1-3-14(4-2)11(15)10-13-8-5-6-12-7-9-13/h12H,3-10H2,1-2H3
SMILES: CCN(CC)C(=O)CN1CCCNCC1
Molecular Formula: C11H23N3O
Molecular Weight: 213.32 g/mol

2-(1,4-diazepan-1-yl)-N,N-diethylacetamide

CAS No.: 87055-46-7

Cat. No.: VC8004535

Molecular Formula: C11H23N3O

Molecular Weight: 213.32 g/mol

* For research use only. Not for human or veterinary use.

2-(1,4-diazepan-1-yl)-N,N-diethylacetamide - 87055-46-7

Specification

CAS No. 87055-46-7
Molecular Formula C11H23N3O
Molecular Weight 213.32 g/mol
IUPAC Name 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide
Standard InChI InChI=1S/C11H23N3O/c1-3-14(4-2)11(15)10-13-8-5-6-12-7-9-13/h12H,3-10H2,1-2H3
Standard InChI Key KNSOGHWWRSGODD-UHFFFAOYSA-N
SMILES CCN(CC)C(=O)CN1CCCNCC1
Canonical SMILES CCN(CC)C(=O)CN1CCCNCC1

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Weight

The molecular formula of 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide is C₁₁H₂₃N₃O, with a molecular weight of 213.32 g/mol . The structure consists of a 1,4-diazepane ring (a seven-membered ring containing two nitrogen atoms) linked to an acetamide group where the nitrogen is substituted with two ethyl groups. The InChIKey KNSOGHWWRSGODD-UHFFFAOYSA-N confirms its unique stereochemical configuration .

Structural Analogs and Derivatives

Comparative analysis with structurally related compounds reveals key trends:

  • 2-(1,4-Diazepan-1-yl)-N,N-dimethylethanamine (CAS 864350-82-3): Features a dimethylamine group instead of diethylacetamide, with a molecular weight of 171.28 g/mol .

  • 2-(1,4-Diazepan-1-yl)acetamide (CAS 147558-20-1): Lacks the diethyl substitution, reducing its molecular weight to 157.22 g/mol .

  • N,N-Diethyl-2-[4-(2-phenylethenesulfonyl)-1,4-diazepan-1-yl]acetamide (PubChem CID 34103438): Incorporates a sulfonyl group on the diazepane ring, enhancing potential bioactivity .

Synthesis and Manufacturing

Synthetic Pathways

While explicit details for 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide are scarce, its synthesis likely follows established methods for diazepane-containing acetamides:

  • Formation of the 1,4-Diazepane Core: Cyclization of 1,4-diamines with carbonyl compounds under acidic or basic conditions.

  • Acetamide Functionalization: Reaction of the diazepane amine with diethylacetyl chloride or via coupling agents like EDCI/HOBt .

Challenges in Production

The discontinuation of this compound by suppliers such as Cymit Química suggests synthesis challenges, potentially including:

  • Low yields during cyclization steps.

  • Purification difficulties due to polar intermediates.

  • Regulatory hurdles for specialized intermediates.

Physical and Chemical Properties

Physicochemical Data

PropertyValueSource
Molecular Weight213.32 g/mol
Purity98%
DensityNot reported
Boiling PointNot reported
Flash PointNot reported
LogP (Partition Coefficient)Estimated ~0.11 (analogous to )

The absence of key data (e.g., melting point) underscores the compound’s limited commercial history .

Spectroscopic Characterization

  • NMR: Expected signals include:

    • δ 1.2–1.4 ppm (triplet, CH₂CH₃ groups).

    • δ 2.8–3.5 ppm (multiplet, diazepane ring protons).

  • MS: Molecular ion peak at m/z 213.32[M+H]⁺ .

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